6,7-Dimethoxy-4-methylquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-4-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-8-4-10(14-2)11(15-3)5-9(8)13-6-12-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQVBUDDJNGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC2=CC(=C(C=C12)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401881 | |
| Record name | 6,7-dimethoxy-4-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4015-31-0 | |
| Record name | 6,7-dimethoxy-4-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 6,7 Dimethoxy 4 Methylquinazoline and Its Derivatives
Established Synthetic Pathways for the 6,7-Dimethoxyquinazoline (B1622564) Core
The construction of the 6,7-dimethoxyquinazoline core is a critical step in the synthesis of numerous biologically active compounds. Several reliable methods have been established, often starting from readily available precursors.
Synthesis from 2-amino-4,5-dimethoxybenzoic acid
A common and versatile starting material for the synthesis of the 6,7-dimethoxyquinazoline core is 2-amino-4,5-dimethoxybenzoic acid. One approach involves a cyclization reaction of this acid. For instance, a cyclization reaction with methyl ether acetate (B1210297) can be employed. guidechem.com Another method involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamide (B127407) at elevated temperatures, leading to the formation of 6,7-dimethoxyquinazolin-4(3H)-one. guidechem.comnih.gov This quinazolinone can then be further modified.
A related starting material, 4,5-dimethoxy-2-nitrobenzoic acid, can also be utilized. This compound can be reduced to the corresponding amine, 2-amino-4,5-dimethoxybenzoic acid, which then undergoes cyclization. For example, after esterification of 4,5-dimethoxy-2-nitrobenzoic acid, reduction with iron powder yields 4,5-dimethoxy-2-methyl anthranilate, which can then be cyclized with urea (B33335) in a solid-phase fusion reaction to produce 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione. google.com
Approaches Involving 4-Chloro-6,7-dimethoxyquinazoline (B18312) as an Intermediate
A key intermediate in the synthesis of many 6,7-dimethoxyquinazoline derivatives is 4-chloro-6,7-dimethoxyquinazoline. guidechem.comchemicalbook.com This reactive intermediate allows for the introduction of various substituents at the C-4 position through nucleophilic substitution reactions.
The synthesis of 4-chloro-6,7-dimethoxyquinazoline is typically achieved by chlorination of the corresponding quinazolinone. A common method involves refluxing 6,7-dimethoxyquinazolin-4(3H)-one with thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). guidechem.comchemicalbook.com Alternatively, phosphorus oxychloride (POCl₃) in combination with N,N-dimethylaniline can be used for the chlorination of 6,7-dimethoxy quinazolin-2,4-diones. researchgate.net Another reported method for chlorination utilizes phosphoryl chloride and N,N-diethylaniline. nih.govmdpi.com
Once formed, 4-chloro-6,7-dimethoxyquinazoline can react with a variety of nucleophiles, such as amines, to generate a diverse library of 4-substituted quinazoline (B50416) derivatives. For example, it can be reacted with various aniline (B41778) derivatives to produce 4-anilino-6,7-dimethoxyquinazolines. nih.govnih.gov
Multi-step Reaction Sequences for Quinazoline Derivatives
The synthesis of complex quinazoline derivatives often requires multi-step reaction sequences. These sequences can involve the initial formation of a substituted aniline precursor, followed by cyclization to form the quinazoline ring, and subsequent modifications.
One such sequence starts with veratrole (1,2-dimethoxybenzene). google.com Nitration of veratrole, followed by reduction of the nitro group, and then ureaization and cyclization/hydrolysis steps can lead to the formation of 2-chloro-4-amino-6,7-dimethoxyquinazoline. google.com Another multi-step approach begins with 3,4-dimethoxy acetophenone, which undergoes nitration, condensation, reduction, and cyclization to yield 4-hydroxy-6,7-dimethoxyquinoline, a precursor that can be chlorinated. google.com
A different strategy involves starting with 3,4-dimethoxybenzaldehyde. google.com This can be oxidized to 3,4-dimethoxybenzoic acid, which is then nitrated to 4,5-dimethoxy-2-nitrobenzoic acid. Subsequent reduction, cyclization with a cyanate, and chlorination steps lead to 2,4-dichloro-6,7-dimethoxyquinazoline. google.com This dichloro intermediate can then be selectively aminated.
Cyclization Reactions in Quinazoline Synthesis
Cyclization is a fundamental step in the formation of the quinazoline ring system. Various reagents and conditions can be employed to effect this transformation.
The Pomeranz–Fritsch–Bobbitt cyclization is a classical method for synthesizing the isoquinoline (B145761) core, which is structurally related to the quinazoline system. mdpi.com More directly for quinazolines, the cyclization of anthranilic acid derivatives is a common strategy. For example, as mentioned earlier, 2-amino-4,5-dimethoxybenzoic acid can be cyclized with formamide. guidechem.comnih.gov
Another important cyclization strategy involves the reaction of a substituted aniline with a suitable one-carbon synthon. For instance, the reaction of 3,4-dimethoxyaniline (B48930) with triphosgene (B27547) and cyanamide (B42294) can lead to an intermediate that undergoes cyclization with phosphorus pentachloride and phosphorus oxychloride. google.com
Synthesis of 6,7-Dimethoxy-4-methylquinazoline (Implied through related quinazoline syntheses)
The synthesis would likely proceed as follows:
Formation of the Quinazolinone Core: Starting from 2-amino-4,5-dimethoxybenzoic acid, cyclization with a suitable reagent like formamide would yield 6,7-dimethoxyquinazolin-4(3H)-one.
Chlorination: The quinazolinone would then be chlorinated, most commonly using thionyl chloride (SOCl₂) with a catalytic amount of DMF, to produce the highly reactive 4-chloro-6,7-dimethoxyquinazoline. guidechem.comchemicalbook.com
Introduction of the Methyl Group: The final and key step would be a nucleophilic substitution reaction on 4-chloro-6,7-dimethoxyquinazoline. A suitable organometallic reagent, such as a methyl Grignard reagent (e.g., methylmagnesium bromide) or an organocuprate (e.g., lithium dimethylcuprate), could be used to introduce the methyl group at the C-4 position. Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling with an appropriate methyl-containing organometallic reagent, could also be employed.
This inferred pathway leverages well-established and high-yielding reactions in quinazoline chemistry, making it a highly probable method for the synthesis of the target compound.
Derivatization Strategies at C-4 Position
The C-4 position of the 6,7-dimethoxyquinazoline core is a prime site for derivatization, largely due to the reactivity of the 4-chloro-6,7-dimethoxyquinazoline intermediate. This allows for the introduction of a wide array of functional groups, leading to the generation of diverse libraries of compounds for biological screening.
The most common derivatization strategy involves nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-6,7-dimethoxyquinazoline. A variety of nucleophiles can be employed, with amines being the most prevalent. This approach has been used to synthesize numerous 4-anilinoquinazoline (B1210976) derivatives with potent biological activities. nih.govnih.gov For example, reaction with appropriately substituted anilines in a suitable solvent like isopropanol (B130326) under reflux conditions affords the desired 4-anilino-6,7-dimethoxyquinazolines in good yields. researchgate.netnih.gov
Beyond simple amines, more complex amine-containing moieties can be introduced. For instance, reaction with 2-(1-[N-methylamino]prop-2-yl)pyridine has been shown to yield the corresponding 4-substituted quinazoline. prepchem.com Similarly, piperazine (B1678402) derivatives can be coupled to the C-4 position. mdpi.com
The following table summarizes some examples of derivatization at the C-4 position starting from a chloro-substituted quinazoline:
| Starting Material | Reagent | Product | Reference |
| 4-Chloro-6,7-dimethoxyquinazoline | 2-(1-[N-methylamino]prop-2-yl)pyridine | 6,7-Dimethoxy-4-(N-methyl-2-[2-pyridyl]prop-1-ylamino)quinazoline | prepchem.com |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | Aniline derivatives | 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives | researchgate.net |
| 4-Chloro-6,7-dimethoxyquinoline | Substituted anilines | 6,7-Dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine derivatives | nih.gov |
| 4-Chloro-6-methoxy-7-(3-piperidin-1-yl-propoxy)quinazoline | N-(4-Isopropoxyphenyl)piperazine-1-carboxamide | N-(4-Isopropoxyphenyl)-4-[6-methoxy-7-(3-piperidin-1-yl-propoxy)quinazolin-4-yl]piperazine-1-carboxamide | mdpi.com |
These examples highlight the versatility of using a C-4 chloro-substituted quinazoline as a scaffold for generating a wide range of derivatives with potential therapeutic applications.
Derivatization Strategies at C-2 Position
The C-2 position of the quinazoline ring offers another key site for structural modification, enabling the synthesis of a wide range of derivatives with diverse properties.
The introduction of a methyl group at the C-2 position of this compound can be accomplished through various synthetic routes. One common method involves the use of a precursor containing the desired C-2 methyl group before the final cyclization to form the quinazoline ring. For instance, the reaction of methyl 4,5-dimethoxyanthranilate with phosphorus oxychloride in N,N-dimethylacetamide can lead to the formation of 2-methyl-6,7-dimethoxy-4(3H)-quinazolinone. google.com
The introduction of substituted methyl groups can be achieved through the reaction of a suitable intermediate, such as a 2-chloromethylquinazoline, with appropriate nucleophiles.
The introduction of aryl and arylmethyl groups at the C-2 position significantly expands the structural diversity of this compound derivatives.
Aryl groups can be installed using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, by reacting a 2-halo-6,7-dimethoxy-4-methylquinazoline with an arylboronic acid. asianpubs.orgorganic-chemistry.orgnih.gov Another approach involves the cyclocondensation of 2-aminoarylmethanols with 4-aminobenzonitrile, mediated by CsOH, to directly form 2-arylquinazolines.
Arylmethyl groups can be introduced by reacting a suitable precursor, such as a 2-methylthio-quinazoline, with an arylmethyl Grignard reagent or by other C-C bond-forming reactions.
Halogenation at C-2 for Further Functionalization
The introduction of a halogen atom, particularly chlorine, at the C-2 position of the quinazoline nucleus is a critical step for creating versatile intermediates for further chemical modification. One established method involves a cyclization-hydrolysis reaction sequence starting from a suitably substituted phenyl cyano carbamide. google.com
For instance, the synthesis of 2-chloro-4-amino-6,7-dimethoxy quinazoline utilizes 3,4-dimethoxy phenyl cyano carbamide as the precursor. This intermediate undergoes a ring-closure reaction facilitated by a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). This step is followed by a controlled hydrolysis to yield the desired 2-chloro derivative. google.com The reaction conditions for this transformation are crucial for achieving a successful outcome.
The cyclization reaction temperature is typically maintained between 10°C and 120°C, with a reaction time of 2 to 5 hours. The molar ratio of the starting material to the halogenating agents is a key parameter, with a typical ratio for the intermediate III:phosphorus pentachloride:phosphorus oxychloride being 1:1-2:20-60. google.com Following the cyclization, the hydrolysis step is carried out using an acid such as hydrochloric acid at a concentration of 5-30%. This hydrolysis is generally conducted at a temperature ranging from 10°C to 100°C for a duration of 20 to 60 minutes. google.com This process effectively installs a chlorine atom at the C-2 position, creating a valuable intermediate for the synthesis of a wide array of quinazoline derivatives through subsequent nucleophilic substitution reactions.
Optimization of Reaction Conditions and Yields
The synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide was systematically optimized by evaluating catalysts, substrate ratios, temperature, and reaction time. indexcopernicus.com The investigation into different catalysts revealed that Lewis acids were particularly effective.
The screening of various catalysts demonstrated that the Lewis acid BF₃·Et₂O provided the best results, yielding 74% of the product. indexcopernicus.com In contrast, proton acids like acetic acid and sulfuric acid resulted in moderate yields of 55% and 44%, respectively. indexcopernicus.com The reaction temperature was also identified as a critical factor, with 150°C being the optimal temperature for the condensation. indexcopernicus.com
Further optimization involved adjusting the molar ratio of the reactants and the catalyst. The optimal conditions were determined to be a molar ratio of 2-aminoacetophenone to BF₃·Et₂O of 1:0.5, and a weight ratio of 2-aminoacetophenone to formamide of 1:52. indexcopernicus.com By implementing these optimized parameters—using BF₃·Et₂O as the catalyst at 150°C for 6 hours—the total yield of 4-methylquinazoline was successfully increased to 86%. indexcopernicus.com This systematic approach to optimization highlights the potential for significant improvements in the synthesis of quinazoline derivatives, offering a pathway to more efficient and scalable production. indexcopernicus.com An improved synthesis for other quinazoline derivatives, such as Tandutinib, has also been reported with yields as high as 92% by carefully controlling the reaction and purification steps. mdpi.com
Structure Activity Relationship Sar Studies of 6,7 Dimethoxy 4 Methylquinazoline Derivatives
Impact of Substitution at C-4 Position on Biological Activity
The C-4 position of the 6,7-dimethoxyquinazoline (B1622564) nucleus is a frequent site for chemical modification to modulate biological activity. The nature of the substituent at this position plays a critical role in determining the potency and selectivity of these compounds.
Influence of Aniline (B41778) Derivatives
The introduction of an aniline moiety at the C-4 position of the 6,7-dimethoxyquinazoline core has been a fruitful strategy in the development of potent therapeutic agents, particularly in the realm of cancer therapy. nih.govnih.gov SAR studies have demonstrated that the substitution pattern on the aniline ring significantly impacts the biological activity.
For instance, in a series of 4-anilino-6-aminoquinazoline derivatives investigated as potential MERS-CoV inhibitors, substitutions on the phenyl ring of the 4-anilino group were crucial. nih.gov While a 4-bromo substituent maintained potency, 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl groups led to a decrease in activity. Interestingly, a 4-trifluoromethyl group slightly enhanced the inhibitory potency. nih.gov Further optimization revealed that a combination of a 3-chloro-4-fluoroaniline (B193440) at the C-4 position and a 3-cyanobenzylamine at the C-6 position resulted in a compound with high anti-MERS-CoV activity. nih.gov
In the context of c-Met kinase inhibitors, a series of 6,7-dimethoxy-4-anilinoquinolines bearing a benzimidazole (B57391) fragment were synthesized. nih.gov The SAR analysis indicated that the substituents on the phenyl ring attached to the benzimidazole played a vital role. The introduction of bulky, lipophilic groups was found to be favorable for activity, likely due to hydrophobic interactions within the active site of the c-Met kinase. nih.gov Specifically, a para-tert-butyl substituent on the phenyl ring exhibited the most potent inhibitory activity against c-Met. nih.gov In contrast, halogen substitutions at the para position showed varying effects, with fluoro being more potent than chloro, which in turn was more potent than bromo. nih.gov Notably, any substitution at the ortho position of the phenyl ring resulted in a loss of activity. nih.gov
Another study on 4-anilino-6,7-dimethoxyquinazoline derivatives as anti-angiogenic agents identified a compound, designated RB1, as having the most potent activity against several cancer cell lines. nih.gov This highlights the therapeutic potential of this class of compounds.
| Compound Series | Substitution at C-4 Aniline Ring | Effect on Biological Activity | Reference |
|---|---|---|---|
| 4-Anilino-6-aminoquinazolines (anti-MERS-CoV) | 4-Bromo | Maintained potency | nih.gov |
| 4-Anilino-6-aminoquinazolines (anti-MERS-CoV) | 4-Fluoro, 3-Chloro, 4-Cyano, 3-Acetyl | Reduced potency | nih.gov |
| 4-Anilino-6-aminoquinazolines (anti-MERS-CoV) | 4-Trifluoromethyl | Slightly improved potency | nih.gov |
| 6,7-Dimethoxy-4-anilinoquinolines (c-Met inhibitors) | para-tert-Butyl | Most potent activity | nih.gov |
| 6,7-Dimethoxy-4-anilinoquinolines (c-Met inhibitors) | para-Fluoro | Potent activity | nih.gov |
| 6,7-Dimethoxy-4-anilinoquinolines (c-Met inhibitors) | para-Chloro | Moderate activity | nih.gov |
| 6,7-Dimethoxy-4-anilinoquinolines (c-Met inhibitors) | para-Bromo | Mild activity | nih.gov |
| 6,7-Dimethoxy-4-anilinoquinolines (c-Met inhibitors) | ortho-Halogen | Loss of activity | nih.gov |
Role of Piperazine (B1678402) and Thiosemicarbazone Moieties
The incorporation of piperazine and thiosemicarbazone moieties at the C-4 position of the 6,7-dimethoxyquinazoline scaffold has been explored to generate novel compounds with potential biological activities.
In one study, novel 4-substituted-6,7-dimethoxyquinazolines were synthesized by reacting the 4-chloro derivative with various piperazine-containing nucleophiles, such as 2-(4-aminopiperazin-1-yl)ethanol, ethylpiperazine, and benzylpiperidine. researchgate.net Another approach involved reacting 4-hydrazinylquinazoline with different aromatic aldehydes or aromatic isothiocyanates to yield quinazolines with thiosemicarbazide-related moieties. researchgate.net These modifications aim to explore new chemical space and identify compounds with desirable pharmacological profiles. The synthesis of thiosemicarbazone ligands derived from the reaction of piperazine with thiosemicarbazide (B42300) derivatives has also been reported, highlighting the interest in combining these two pharmacologically relevant moieties. researchgate.netlearning-gate.com
| Substituent at C-4 | Synthetic Approach | Potential Biological Activity | Reference |
|---|---|---|---|
| Piperazine derivatives (e.g., 2-(4-aminopiperazin-1-yl)ethanol, ethylpiperazine) | Reaction of 4-chloro-6,7-dimethoxyquinazoline (B18312) with piperazine nucleophiles | Anticancer and antimicrobial | researchgate.net |
| Thiosemicarbazone derivatives | Reaction of 4-hydrazinyl-6,7-dimethoxyquinazoline (B8714946) with isothiocyanates | Antitumor | researchgate.net |
Effects of Aminoalkyl Chains
The attachment of aminoalkyl chains to the C-4 position of the 6,7-dimethoxyquinazoline ring system has been shown to be a viable strategy for modulating biological activity, particularly in the context of α1-adrenoceptor antagonists. A study on a series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines found that propanediamine derivatives exhibited good antihypertensive activity, while the corresponding ethanediamine derivatives were inactive. nih.gov This suggests that the length of the aminoalkyl chain is a critical determinant of pharmacological effect in this series.
Role of the 6,7-Dimethoxy Moiety
The 6,7-dimethoxy substitution pattern on the quinazoline (B50416) ring is a common feature in many biologically active compounds and is considered part of a privileged structure. beilstein-journals.orgnih.gov These methoxy (B1213986) groups are often crucial for the interaction of the molecule with its biological target. For instance, in the development of α1-adrenoceptor blockers, the 6,7-dimethoxyquinazoline core is a key structural element. beilstein-journals.orgnih.gov The presence of these electron-donating groups can influence the electronic properties of the quinazoline ring system, which in turn can affect binding affinity and biological activity. Studies on various quinazoline derivatives have shown that the 6- and 7-positions are important for biological activity, and modifications at these sites can significantly alter the pharmacological profile. researchgate.net
Influence of Substituents at C-2 Position
The C-2 position of the 6,7-dimethoxyquinazoline core offers another site for structural modification to fine-tune the biological activity of these derivatives.
Impact of Aryl and Arylmethyl Linkers
The introduction of aryl and arylmethyl linkers at various positions of the quinazoline core has been a key strategy in modulating the pharmacological profile of 6,7-dimethoxy-4-methylquinazoline derivatives. Research has shown that the nature and position of these linkers significantly influence the compound's interaction with its biological targets.
For instance, the insertion of a thiophene-2-ylmethanamine at the C-4 position of the quinazoline core was investigated to enhance conformational flexibility. This modification led to compounds with notable antiproliferative activity. mdpi.com The presence of an aniline moiety or other lipophilic groups at the C-4 position is often considered essential for affinity towards the ATP-binding pocket of kinases. nih.gov This is attributed to the extension into a hydrophobic pocket and the formation of new interactions. nih.gov
In the context of 4-arylamino-quinazoline derivatives, studies have revealed that urea (B33335) linkers are generally more favorable for inhibitory activity against certain kinases compared to thiourea-containing derivatives. mdpi.com Furthermore, the substitution on the aryl ring plays a crucial role. For example, in a series of 4-arylamino-6,7,8-trimethoxy-quinazoline derivatives, specific substitutions on the aryl amine led to potent inhibitors of various cancer cell lines. nih.gov
The length and composition of the linker also matter. Studies on 6,7-dimorpholinoalkoxy quinazoline derivatives indicated that a three-carbon chain linker between the quinazoline and morpholine (B109124) cores resulted in more potent compounds against the A431 cell line compared to those with a two-carbon chain. mdpi.com
General Principles of Quinazoline SAR
Understanding the general principles of quinazoline SAR is fundamental to the rational design of new derivatives with enhanced potency and selectivity.
The electronic properties of the quinazoline scaffold and its substituents are critical determinants of biological activity. The insertion of electron-donating groups, such as methoxy groups, at the 6 and 7 positions of the quinazoline core has been shown to increase the activity of certain derivatives. mdpi.com This enhancement is often attributed to an increase in the electron density of the quinazoline ring system, which can facilitate key interactions with the target protein.
Conversely, the introduction of electron-withdrawing groups on other parts of the molecule, such as a thiophene (B33073) ring attached to the quinazoline core, can also enhance inhibitory efficacy. ekb.eg This highlights the nuanced role of electron density distribution across the entire molecule in dictating its biological function. The strategic placement of substituents with varying electronic properties allows for the fine-tuning of the molecule's interaction with its biological target.
Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is another crucial factor in the SAR of quinazoline derivatives. The quinazolin-4(3H)-one scaffold is inherently lipophilic, which can facilitate its passage through biological membranes. researchgate.net
The addition of small, lipophilic substituents, such as bromo, chloro, and methyl groups, particularly at the meta position of an attached phenyl ring, has been found to increase the inhibitory activity of some quinazoline derivatives. nih.gov Similarly, the presence of small lipophilic groups on a benzene (B151609) ring at the C-6 position of the quinazoline core enhanced inhibitory potency, while the introduction of hydrophilic groups led to decreased activity. nih.gov This suggests that a certain degree of lipophilicity is often required for optimal interaction with the target, which frequently possesses hydrophobic pockets.
A strong correlation often exists between the kinase inhibitory activity of quinazoline derivatives and their antiproliferative effects. ekb.egresearcher.life Many quinazoline-based compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. ekb.egresearcher.life
For example, a series of 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives were synthesized as epidermal growth factor receptor (EGFR) inhibitors. Their antitumor activities were evaluated, and a compound with significant inhibitory effects on cancer cell proliferation was identified. nih.gov Western blot analysis confirmed that its anti-proliferative effect was associated with the inhibition of a downstream signaling pathway, demonstrating the direct link between kinase inhibition and cellular response. nih.gov Similarly, novel quinazolin-4(3H)-one derivatives have been designed to target Aurora kinase A, and their antiproliferative activity against cancer cells was shown to be a result of this inhibition. mdpi.com
The development of quinazoline derivatives as kinase inhibitors has led to several FDA-approved drugs for cancer treatment, such as gefitinib, erlotinib, and afatinib (B358), which all target receptor tyrosine kinases. nih.gov
SAR in Multidrug Resistance Reversal Agents (with 6,7-dimethoxyquinoline/isoquinoline (B145761) scaffolds)
The 6,7-dimethoxy substitution pattern, also found in quinoline (B57606) and isoquinoline scaffolds, is a key feature in the development of agents that can reverse multidrug resistance (MDR) in cancer cells. researchgate.netnih.gov MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). researchgate.net
Research on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives has shown that this scaffold is crucial for interaction with P-gp. nih.gov In one study, novel compounds were designed based on the 6,7-dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline scaffold. nih.gov One of the synthesized compounds was identified as a potent modulator of P-gp-mediated MDR, effectively reversing doxorubicin (B1662922) resistance in cancer cells. nih.gov
Structure-activity relationship studies on these reversal agents have highlighted the importance of the 6,7-dimethoxy substitution. researchgate.net It is believed that the methoxy groups contribute to the binding affinity of the compounds to P-gp. researchgate.net The strategic hybridization of the 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline nucleus with other moieties, such as a quinazoline ring, has led to the development of novel and potent P-gp inhibitors. researchgate.net These hybrid compounds have demonstrated the ability to restore the efficacy of chemotherapeutic drugs in P-gp-overexpressing cancer cells. researchgate.net
Pharmacological Investigations and Therapeutic Potential of 6,7 Dimethoxy 4 Methylquinazoline Derivatives
Anti-Cancer Activities
Derivatives of 6,7-dimethoxy-4-methylquinazoline have demonstrated notable anti-cancer activities through the inhibition of critical cellular signaling pathways and direct antiproliferative effects on cancer cells. These compounds have been the subject of extensive research to elucidate their mechanisms of action and evaluate their potential as therapeutic agents.
Receptor Tyrosine Kinase (RTK) Inhibition
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating essential cellular processes, including growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common feature in many cancers, making them attractive targets for therapeutic intervention. Derivatives of this compound have been identified as potent inhibitors of several key RTKs implicated in tumorigenesis.
The c-Met proto-oncogene encodes the hepatocyte growth factor receptor (HGFR), a receptor tyrosine kinase. nih.gov The HGF/c-Met signaling pathway is crucial for embryonic development, tissue regeneration, and wound healing. nih.gov However, its aberrant activation is linked to tumor development and metastasis. nih.gov
A series of 6,7-dimethoxy-4-anilinoquinolines with a benzimidazole (B57391) moiety have been synthesized and identified as potent inhibitors of c-Met kinase. nih.govnih.gov In vitro studies demonstrated that these compounds exhibited moderate to remarkable potency. nih.govnih.gov Notably, compound 12n showed the most potent inhibitory activity against c-Met, with an IC50 value of 0.030 ± 0.008 µM. nih.govnih.gov This compound also displayed excellent anticancer activity against various cancer cell lines at low micromolar concentrations. nih.govnih.gov Molecular docking studies have further supported these findings, revealing that these compounds can effectively bind to the ATP-binding site of c-Met kinase. nih.govnih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net Inhibition of the VEGF/VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. nih.govresearchgate.net
Researchers have designed and synthesized 6,7-dimethoxy-4-anilinoquinazoline derivatives containing a diarylamide moiety as potent VEGFR-2 inhibitors. nih.govresearchgate.net Among these, compound 14b demonstrated the most potent inhibitory activity against VEGFR-2, with an IC50 value of 0.016 ± 0.002 µM. nih.govresearchgate.net This compound also exhibited significant antiproliferative effects against Hep-G2 and MCF-7 human cancer cell lines. nih.govresearchgate.net Molecular docking studies indicated that these derivatives bind effectively to the ATP-binding site of VEGFR-2. nih.govresearchgate.net Another study reported a methylbenzamide compound, 27 , with a significant VEGFR-2 kinase inhibitory activity (IC50 = 0.016 ± 0.002 µM), which was better than the standard drug sorafenib (B1663141) (IC50 = 0.021 ± 0.004 µM). researchgate.net Furthermore, a series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were designed as VEGFR-2 inhibitors, with compound SQ2 showing promising VEGFR-2 kinase inhibition (IC50 = 0.014 μM). nih.gov
The Epidermal Growth Factor Receptor (EGFR) is another crucial RTK that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and cancer. nih.gov Several this compound derivatives have been developed as EGFR inhibitors.
A series of 2,4,6,7-tetrasubstituted quinazolines were designed and synthesized, with twelve compounds showing significant EGFR inhibition at a subnanomolar level (IC50 = 0.143–0.946 nM) compared to afatinib (B358) (IC50 = 0.102 nM). nih.gov The most potent derivatives, 4a, 6c, 8b, 13a, and 15b (IC50 = 0.143–0.313 nM), were further evaluated for their anticancer activity. nih.gov Additionally, novel 6,7-dimorpholinoalkoxy quinazoline (B50416) derivatives have been synthesized, with compound 8d displaying remarkable inhibitory activities against both wild-type and mutant EGFR, with IC50 values of 7.0 and 9.3 nM, respectively. nih.gov This compound also showed potent antiproliferative activity against various tumor cell lines. nih.gov
The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth. unc.edu Dysregulation of this pathway is frequently observed in various cancers. unc.edu Dual inhibition of PI3K and mTOR has emerged as a promising therapeutic strategy. unc.edu
While direct studies on this compound derivatives as dual PI3K/mTOR inhibitors are less common, the broader class of quinazolines has been explored for this activity. For instance, NVP-BEZ235, a dual PI3K/mTOR inhibitor, has shown significant efficacy in preclinical models of lymphoma by suppressing autocrine and paracrine growth factor loops. unc.edu This highlights the potential for developing this compound-based compounds that can effectively target this pathway. The development of such dual inhibitors could offer a more comprehensive blockade of cancer cell signaling, potentially overcoming resistance mechanisms associated with single-target agents. nih.gov
Antiproliferative Effects on Cancer Cell Lines
The anti-cancer potential of this compound derivatives is further underscored by their direct antiproliferative effects on a wide range of cancer cell lines. These in vitro studies provide crucial evidence of their cytotoxic capabilities and form the basis for further preclinical and clinical development.
Derivatives of 6,7-dimethoxy-4-anilinoquinoline have been evaluated for their antiproliferative activities against human lung cancer (A549), breast cancer (MCF-7), and gastric cancer (MKN-45) cell lines. nih.govnih.gov Compound 12n , a potent c-Met inhibitor, demonstrated excellent anticancer activity against these cell lines at low micromolar concentrations. nih.govnih.gov
Similarly, 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety, which are potent VEGFR-2 inhibitors, have shown significant antiproliferative effects. nih.govresearchgate.net Compound 14b was particularly effective against human hepatocellular carcinoma (Hep-G2) and breast cancer (MCF-7) cell lines. nih.govresearchgate.net
Furthermore, a novel series of 4-anilinoquinazoline (B1210976) analogues, designated DW (1–10), were assessed for their anticancer efficacy in human breast cancer (BT-20) and colorectal cancer (HCT116, HT29, and SW620) cell lines. nih.gov Among these, compound DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) exhibited the highest anticancer efficacy and selectivity in colorectal cancer cell lines, with IC50 values ranging from 5.80 to 8.50 µM. nih.gov
The 2,4,6,7-tetrasubstituted quinazoline derivatives, potent EGFR inhibitors, also showed significant cytotoxicity. nih.gov Compounds 6c and 13a demonstrated cytotoxicity against lung cancer (A549) and colon cancer (HCT116) cell lines that was nearly equipotent to or superior to the standard drug afatinib. nih.gov
Interactive Data Table: Antiproliferative Activity of this compound Derivatives Please note that you can interact with the table below by sorting and filtering the data to better understand the antiproliferative effects of these compounds across different cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 12n | A549 | Human Lung Cancer | Low micromolar | nih.govnih.gov |
| 12n | MCF-7 | Human Breast Cancer | Low micromolar | nih.govnih.gov |
| 12n | MKN-45 | Human Gastric Cancer | Low micromolar | nih.govnih.gov |
| 14b | Hep-G2 | Human Hepatocellular Carcinoma | Low micromolar | nih.govresearchgate.net |
| 14b | MCF-7 | Human Breast Cancer | Low micromolar | nih.govresearchgate.net |
| DW-8 | HCT116 | Human Colorectal Cancer | 8.50 ± 2.53 | nih.gov |
| DW-8 | HT29 | Human Colorectal Cancer | 5.80 ± 0.92 | nih.gov |
| DW-8 | SW620 | Human Colorectal Cancer | 6.15 ± 0.37 | nih.gov |
| 6c | A549 | Human Lung Cancer | 0.020 | nih.gov |
| 6c | HCT116 | Human Colon Cancer | 0.020 | nih.gov |
| 13a | A549 | Human Lung Cancer | 0.006 | nih.gov |
| 13a | HCT116 | Human Colon Cancer | 0.038 | nih.gov |
| 8d | A431 | Human Skin Carcinoma | 0.37-4.87 | nih.gov |
| 8d | A549 | Human Lung Cancer | 0.37-4.87 | nih.gov |
| 8d | SW480 | Human Colon Adenocarcinoma | 0.37-4.87 | nih.gov |
| 8d | HCC827 | Human Lung Adenocarcinoma (mutant EGFR) | 0.37-4.87 | nih.gov |
| 8d | NCI-H1975 | Human Lung Adenocarcinoma (mutant EGFR) | 0.37-4.87 | nih.gov |
| SQ2 | HT-29 | Human Colorectal Adenocarcinoma | 3.38 | nih.gov |
| SQ2 | COLO-205 | Human Colorectal Adenocarcinoma | 10.55 | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest
A fundamental strategy in cancer therapy is to trigger apoptosis, or programmed cell death, in malignant cells. Certain quinoline (B57606) derivatives, which share structural similarities with quinazolines, have shown the ability to induce apoptosis. For instance, novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives have been shown to cause cell cycle arrest at the G2/M phase, which is a critical checkpoint for cell division, and subsequently lead to apoptosis. nih.gov This was demonstrated in HL-60 and H460 cancer cell lines. nih.gov Similarly, derivatives of 5,7-dimethoxy-1,4-naphthoquinone, while not quinazolines, also induce apoptosis and G2/M phase cell cycle arrest, highlighting the potential role of the dimethoxy moiety in this process. nih.gov These findings suggest that this compound derivatives may exert their anticancer effects in part by disrupting the normal cell cycle and promoting cell death.
Table 1: Investigated Quinoline and Naphthoquinone Derivatives and their Effects on Cell Cycle and Apoptosis
| Compound Class | Key Structural Feature | Investigated Effect | Cell Lines |
| 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives | 6,7-methylenedioxy | Induction of G2/M phase cell cycle arrest and apoptosis | HL-60, H460 |
| 5,7-dimethoxy-1,4-naphthoquinone derivatives | 5,7-dimethoxy | Induction of G2/M phase cell cycle arrest and apoptosis | HL-60 |
This table presents findings from structurally related compounds, suggesting potential mechanisms for this compound derivatives.
Intervention with Signaling Pathways (e.g., HGF/c-Met, RAS-RAF-MEK-ERK, PI3K-AKT-mTOR)
The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. The HGF/c-Met, RAS-RAF-MEK-ERK, and PI3K-AKT-mTOR pathways are crucial regulators of cell growth, survival, and proliferation, and their dysregulation is a hallmark of many cancers. nih.govnih.govplos.org
Derivatives of 6,7-dimethoxy-4-anilinoquinoline have been identified as potent inhibitors of the c-Met tyrosine kinase. nih.govnih.gov The c-Met receptor, upon activation by its ligand HGF, triggers a cascade of downstream signaling, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. nih.gov By inhibiting c-Met, these compounds can effectively shut down these pro-cancerous signals. For example, one synthesized 6,7-dimethoxy-4-anilinoquinoline derivative, compound 12n, demonstrated potent c-Met inhibitory activity with an IC50 value of 0.030 ± 0.008 µM. nih.gov
Furthermore, a novel 4-aminoquinazoline derivative, DHW-208, has been shown to directly target the PI3K/AKT/mTOR pathway, leading to the suppression of breast cancer cell growth. nih.gov This compound was found to inhibit the proliferation of various breast cancer cell lines, including T47D, MDA-MB-231, BT474, and MCF-7, in a time- and concentration-dependent manner. nih.gov The PI3K/AKT/mTOR pathway is frequently overactive in breast cancer, making it a key therapeutic target. nih.gov
The RAS-RAF-MEK-ERK pathway is another critical signaling cascade in cancer development and drug resistance. nih.gov While direct inhibition of this pathway by this compound derivatives is an area of ongoing research, their ability to inhibit upstream activators like c-Met suggests an indirect modulatory role. nih.gov
Table 2: Inhibition of Signaling Pathways by Quinazoline and Quinoline Derivatives
| Compound Class | Target Pathway | Specific Target | Potency (IC50) |
| 6,7-dimethoxy-4-anilinoquinoline derivatives | HGF/c-Met | c-Met | 0.030 ± 0.008 µM (for compound 12n) |
| 4-aminoquinazoline derivative (DHW-208) | PI3K/AKT/mTOR | PI3K/mTOR | Not specified |
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. mdpi.com Inhibiting this process is a key strategy in cancer therapy. A series of novel 4-anilino-6,7-dimethoxy quinazoline derivatives have been synthesized and evaluated for their anti-angiogenic properties. nih.gov
One of the most potent compounds from this series, designated as RB1, not only exhibited significant cytotoxicity against various cancer cell lines but also demonstrated a notable anti-angiogenic effect. nih.gov In vivo studies revealed that RB1 significantly reduced the secretion of ascites fluid and inhibited tumor cell proliferation in mice. nih.gov The anti-angiogenic activity of RB1 was confirmed by its ability to reduce vessel sprouting in the peritoneum of treated mice and induce an avascular zone in a chorioallantoic membrane (CAM) model. nih.gov Molecular docking studies suggest that RB1 may exert its dual anti-tumor and anti-angiogenic effects by inhibiting both VEGFR-2 and EGFR. nih.gov The development of such dual inhibitors is a promising avenue in cancer treatment. mdpi.com
Multidrug Resistance (MDR) Reversal via P-glycoprotein (P-gp) Inhibition
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of anticancer drugs. nih.gov One of the primary mechanisms of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and efficacy. mdpi.com
Novel quinazoline derivatives have been designed as inhibitors of P-gp to reverse MDR. researchgate.net By blocking the function of P-gp, these compounds can restore the sensitivity of resistant cancer cells to conventional chemotherapy. The 6,7-dimethoxy structural feature appears to be important for this activity, as it is also present in third-generation P-gp inhibitors like tariquidar (B1662512) and elacridar. researchgate.net Studies on the deconstruction of the 6,7-dimethoxytetrahydroisoquinoline moiety have further highlighted the contribution of the dimethoxy groups to potent P-gp interaction. nih.gov
Neurological Applications
Beyond their applications in oncology, derivatives of this compound are being investigated for their potential in treating neurodegenerative disorders, particularly Alzheimer's disease. The multifaceted nature of Alzheimer's pathology, which includes cholinergic deficits and the accumulation of amyloid-beta plaques, offers multiple targets for therapeutic intervention. ekb.eg
Acetylcholinesterase Inhibition for Alzheimer's Disease Therapy
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (B1216132) (ACh) contributes significantly to the cognitive and memory deficits observed in patients. nih.gov One therapeutic approach is to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh, thereby increasing its availability in the brain.
Novel derivatives of 6,7-dimethoxyquinazoline-4(3H)-one have been evaluated for their ability to inhibit AChE. bohrium.combmpcjournal.ru In vitro studies have shown that these compounds can inhibit AChE activity with IC50 values ranging from 1.8 ± 0.36 mg/ml to 4.2 ± 0.96 mg/ml, which is comparable to the reference drug donepezil (B133215) (IC50 = 2.4 ± 0.06 mg/ml). bohrium.combmpcjournal.ru The most active compounds in this series were those containing glycylglycine (B550881) and glycylleucine residues. bohrium.com
Inhibition of Beta-Amyloid Aggregation
The aggregation of beta-amyloid (Aβ) peptides into senile plaques is a pathological hallmark of Alzheimer's disease. ekb.eg These aggregates are neurotoxic and contribute to the progressive neuronal loss. Therefore, inhibiting the aggregation of Aβ is a key therapeutic strategy.
The same 6,7-dimethoxyquinazoline-4(3H)-one derivatives that showed AChE inhibitory activity were also found to possess moderate anti-amyloid properties. bohrium.combmpcjournal.ru These compounds were able to reduce the aggregation of β-amyloid particles by more than 50%. bohrium.combmpcjournal.ru While this effect was less potent than the reference compound GV-791, the dual action of these derivatives as both AChE inhibitors and Aβ aggregation inhibitors makes them particularly promising candidates for the development of multi-target drugs for Alzheimer's disease. bohrium.combmpcjournal.runih.gov
Table 3: Neurological Applications of 6,7-Dimethoxyquinazoline-4(3H)-one Derivatives
| Activity | Key Findings |
| Acetylcholinesterase (AChE) Inhibition | IC50 values in the range of 1.8 ± 0.36 mg/ml to 4.2 ± 0.96 mg/ml, comparable to donepezil. bohrium.combmpcjournal.ru |
| Beta-Amyloid (Aβ) Aggregation Inhibition | Reduced Aβ particle aggregation by over 50%. bohrium.combmpcjournal.ru |
Sigma-2 Receptor Ligand Activity
While direct studies on this compound's activity as a sigma-2 receptor ligand are not extensively documented, the structurally related 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) scaffold has been a key area of research for developing selective sigma-2 receptor ligands. researchgate.netresearchgate.netnih.gov This research provides valuable insights into the potential for related quinazoline structures.
The sigma-2 receptor, identified as the transmembrane protein TMEM97, is implicated in various cellular processes, including intracellular calcium regulation and cholesterol homeostasis. researchgate.netnih.gov Its overexpression in proliferative cancer cells has made it a significant target for both tumor imaging and therapeutic development. researchgate.net
Researchers have synthesized and evaluated series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, which have demonstrated high affinity and selectivity for the sigma-2 receptor. researchgate.netupenn.edu For instance, certain benzamide (B126) derivatives of this scaffold have shown excellent binding affinities with K_i values in the nanomolar range and high selectivity over the sigma-1 receptor. researchgate.net One highly selective sigma-2 receptor ligand, CM398, which incorporates the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety, has shown promising antinociceptive effects in vivo, suggesting a role for such compounds in pain therapeutics. researchgate.netnih.govnih.gov
The exploration of these related structures suggests that the 6,7-dimethoxy substitution pattern is favorable for sigma-2 receptor binding. Further investigation into this compound derivatives could reveal novel and selective ligands for this important therapeutic target.
Cardiovascular and Renal Applications
Antihypertensive Activity as Alpha-1 Adrenoceptor Antagonists
Derivatives of 6,7-dimethoxyquinazoline (B1622564) have been extensively investigated for their potential as antihypertensive agents, primarily through their action as alpha-1 adrenoceptor antagonists. nih.govnih.gov The antagonism of alpha-1 adrenoceptors in vascular smooth muscle leads to vasodilation and a subsequent reduction in blood pressure.
A series of 4-amino-6,7-dimethoxyquinazoline derivatives have been synthesized and shown to possess significant antihypertensive activity in spontaneously hypertensive rats. nih.gov Notably, N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide hydrochloride, also known as Alfuzosin, emerged from these studies and demonstrated high selectivity for peripheral alpha-1 postjunctional adrenoceptors. nih.gov
Further research into 2-(4-heterocyclylpiperazin-1-yl) derivatives of 4-amino-6,7-dimethoxyquinazoline revealed compounds with high binding affinity for alpha-1 adrenoceptors, in some cases exceeding that of the well-known antagonist Prazosin. nih.gov These derivatives exhibited potent antihypertensive effects with a long duration of action in spontaneously hypertensive rats. nih.gov The nature of the heterocyclic system attached to the piperazine (B1678402) ring was found to be a critical determinant of in vivo performance. nih.gov
These findings underscore the potential of the 6,7-dimethoxyquinazoline scaffold in the development of effective and selective alpha-1 adrenoceptor antagonists for the management of hypertension.
Cardiotonic Activity
The 6,7-dimethoxyquinazoline core has also been incorporated into compounds designed to have positive inotropic, or cardiotonic, effects. These agents are crucial in the treatment of heart failure, where an increase in the force of myocardial contraction is desired.
Studies on 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives have identified compounds with potent cardiotonic activity in anesthetized dogs. nih.gov Specifically, derivatives carrying a (4-oxo-2-thioxo-3-imidazolindinyl)amino group at the 4-position of the piperidine (B6355638) ring showed the most significant inotropic effects. nih.gov The structure-activity relationship studies revealed that modifications to the heterocyclic ring system significantly impacted the cardiotonic potency. nih.gov
Another series of compounds, 1-[1-(6,7-dimethoxy-4-quinazolinyl)-4-piperidinyl]-3-substituted 2-imidazolidinones and 2-imidazolidinethiones, were also synthesized and evaluated for their cardiotonic properties. nih.gov Generally, N-alkylated derivatives displayed potent activity, whereas S-alkylated derivatives were weaker. nih.gov These studies highlight the importance of the substitution pattern on the imidazolidinone or imidazolidinethione ring for achieving desired cardiotonic effects.
Anti-inflammatory Activity
The anti-inflammatory potential of 6,7-dimethoxyquinazoline derivatives has been an area of active investigation. Inflammation is a complex biological response implicated in numerous diseases, and the development of new anti-inflammatory agents is of significant interest.
A series of novel 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity using a protein denaturation method. researchgate.net Several of these compounds exhibited good to potent anti-inflammatory effects when compared to the standard drug, diclofenac (B195802) sodium. researchgate.net One particular derivative demonstrated the highest activity, suggesting that the quinazoline core can serve as a valuable template for new anti-inflammatory drugs. researchgate.net
The mechanism of action for the anti-inflammatory effects of these compounds is thought to be related to the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, mediators of inflammation.
Antimicrobial Activity
The emergence of drug-resistant microbial strains has created an urgent need for new antimicrobial agents. The 6,7-dimethoxyquinazoline scaffold has been explored for its potential to yield compounds with antibacterial and antifungal properties.
Novel 4-substituted-6,7-dimethoxyquinazolines have been synthesized and screened for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain. cu.edu.egresearchgate.net The results indicated that the 6,7-dimethoxyquinazoline backbone is a promising scaffold for antifungal activity. cu.edu.eg For example, certain hydrazinecarbothioamide derivatives showed excellent activity against Candida albicans, with potency greater than the standard antifungal agent, griseofulvin. cu.edu.eg The nature of the substituent at the C-4 position was found to be crucial for the antimicrobial profile. cu.edu.eg
Other studies have also reported on the antimicrobial potential of various quinazoline derivatives, including those with a 6,7-dimethoxy substitution pattern. nih.gov These findings support the continued exploration of this chemical class for the development of new treatments for infectious diseases.
Other Investigated Activities
Beyond the well-defined activities mentioned above, derivatives of this compound and related structures have been investigated for a range of other biological effects.
For instance, certain 4-arylamino substituted 6,7-dimethoxyquinazolines have been synthesized and evaluated for their potential as inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in cancer therapy. researchgate.net Some of these compounds showed inhibitory activity against EGFR-TK, suggesting their potential as anticancer agents. researchgate.net Similarly, a series of 6,7-dimethoxy-4-anilinoquinolines were identified as potent inhibitors of the c-Met tyrosine kinase, another important target in oncology, with some compounds showing excellent anticancer activity against various cancer cell lines. nih.govnih.gov
Additionally, some 3-phenyl-6,7-dimethoxyisoquinoline derivatives, which share the dimethoxy substitution pattern, have been evaluated as antibacterial agents targeting the bacterial cell division protein FtsZ. nih.gov
The diverse range of investigated activities highlights the versatility of the 6,7-dimethoxy-substituted heterocyclic scaffold as a privileged structure in medicinal chemistry, with potential applications spanning multiple disease areas.
Antidiabetic/Hypoglycemic Potential
The quinazoline nucleus is recognized for its potential hypoglycemic effects, making it a scaffold of interest in the development of new antidiabetic agents. nih.gov Research has focused on creating hybrid molecules that combine the quinazoline structure with other known pharmacophores to enhance therapeutic activity.
One area of investigation involves the synthesis of new quinazoline-sulfonylurea conjugates. nih.gov In these studies, the 6,7-dimethoxy-4-oxoquinazoline moiety was used as a bioisosteric replacement for parts of existing sulfonylurea drugs. nih.gov The resulting conjugates were evaluated for their hypoglycemic effects in alloxan-induced diabetic rat models. nih.gov
The findings indicated that all tested conjugates demonstrated hypoglycemic effects, albeit with varying degrees of efficacy. nih.gov This was evidenced by a reduction in blood glucose levels and an increase in insulin (B600854) levels in the treated diabetic rats. nih.gov Furthermore, these compounds were found to up-regulate the expression of key genes involved in glucose transport and insulin signaling, such as pancreatic glucose transporter 2 (GLUT2), muscle glucose transporter 4 (GLUT4), and insulin receptor substrate-1 (IRS-1), when compared to the untreated diabetic group. nih.gov Certain compounds also contributed to the restoration of a normal pancreatic tissue pattern in the treated rats. nih.gov
The research suggests that the conjugation of a sulfonylurea moiety with a quinazoline scaffold can produce compounds with significant hypoglycemic effects, primarily by improving insulin levels and action, which in turn enhances glucose uptake by skeletal muscles. nih.gov A study on quinazoline-sulfonylurea hybrids identified several compounds that were more potent than the reference drug, glibenclamide. nih.gov For instance, compounds VI-6-a , V , and IV-4 showed significant reductions in blood glucose levels of 78.2%, 73.9%, and 71.4%, respectively, compared to glibenclamide's 55.4%. nih.gov
Table 1: Hypoglycemic Activity of Quinazoline-Sulfonylurea Hybrids
| Compound | Blood Glucose Level Reduction (%) | Reference Drug (Glibenclamide) Reduction (%) |
|---|---|---|
| VI-6-a | 78.2 | 55.4 |
| V | 73.9 | |
| IV-4 | 71.4 |
Data sourced from a study on the in vivo anti-hyperglycemic activities of new quinazoline-sulfonylurea hybrids in STZ-induced hyperglycemic rats. nih.gov
Antioxidant Properties
Quinazolinone derivatives are a class of fused heterocycles that have garnered significant interest for their potential biological activities, including antioxidant effects. sapub.org The antioxidant capacity of these compounds is often attributed to their chemical structure, particularly the substitution patterns on the aromatic ring and the ability to donate hydrogen atoms to neutralize free radicals. sapub.orgresearchgate.net
Studies on the structure-activity relationship of quinazolinones have provided insights into the features that enhance antioxidant activity. For instance, the presence of hydroxyl groups on a phenyl ring attached to the quinazolinone core is a key requirement for antioxidant potential. nih.govnih.gov Specifically, dihydroxy-substituted quinazolinones have demonstrated potent radical scavenging activity. nih.gov The position of these hydroxyl groups is crucial; derivatives with hydroxyl groups in the ortho or para positions on the phenyl ring show significantly higher activity than those with a meta-position substitution. nih.gov
While direct studies on this compound are limited in this specific context, the general structure-activity relationship findings for quinazolines are relevant. The presence of methoxy (B1213986) groups, such as the 6,7-dimethoxy substitution, is a feature of many biologically active quinazolines. researchgate.netnih.gov Research on other quinazolinone derivatives has shown that the presence of a methoxy substituent, in combination with at least one hydroxyl group on an attached phenyl ring, is necessary to confer antioxidant activity. nih.govnih.gov
In various in-vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, synthesized quinazolinone derivatives have shown moderate to high antioxidant activity. sapub.org This activity is linked to their ability to delocalize electrons or donate hydrogen radicals. sapub.org For example, a series of 2-substituted quinazolin-4(3H)-ones were evaluated, and the most potent compounds, 21e , 21g , and 21h , exhibited EC₅₀ values of 7.5, 7.4, and 7.2 μM, respectively, in the DPPH assay. nih.gov
Table 2: DPPH Radical Scavenging Activity of Dihydroxy-Substituted Quinazolinones
| Compound | EC₅₀ (μM) |
|---|---|
| 21h (dihydroxy-substituted) | 7.2 |
| 21g (dihydroxy-substituted) | 7.4 |
| 21e (dihydroxy-substituted) | 7.5 |
Data from an evaluation of the antioxidant properties of 2-substituted quinazolin-4(3H)-ones. nih.gov
Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme for cell proliferation and has been a significant target for the development of anticancer drugs. nih.govnih.gov Quinazoline derivatives have been extensively studied as DHFR inhibitors. The core quinazoline structure serves as a scaffold that can be modified with various functional groups to enhance its binding affinity to the active site of the DHFR enzyme, thereby inhibiting its function. nih.gov
The design of novel quinazoline-based DHFR inhibitors often involves creating analogs that mimic the structural features of known inhibitors like methotrexate (B535133) (MTX). nih.gov Molecular modeling studies are frequently employed to predict how these new compounds will fit within the active site of human DHFR. nih.gov
Structure-activity relationship studies have shown that substitutions on the quinazoline ring play a critical role in the inhibitory activity. Research indicates that the presence of electron-releasing groups at the C-5 and/or C-6 positions of the quinazoline ring can enhance the activity of these inhibitors. This makes the 6,7-dimethoxy substitution pattern particularly relevant.
In one study, a series of new 4(3H)-quinazolinone analogs were synthesized and evaluated for their ability to inhibit mammalian DHFR. nih.gov Among the synthesized compounds, several demonstrated potent inhibitory activity. For instance, compounds 28 , 30 , and 31 were identified as the most active DHFR inhibitors, with IC₅₀ values of 0.5, 0.4, and 0.4 μM, respectively. nih.gov While not all of these compounds contained the 6,7-dimethoxy substitution, the findings contribute to the broader understanding of how quinazolinones can be optimized as DHFR inhibitors. Compound 31 was noted for combining potent DHFR inhibition with significant antitumor activity. nih.gov
Table 3: DHFR Inhibitory Activity of 4(3H)-Quinazolinone Analogs
| Compound | DHFR IC₅₀ (μM) |
|---|---|
| 30 | 0.4 |
| 31 | 0.4 |
| 28 | 0.5 |
Data from a study on new 4(3H)-quinazolinone analogs designed as DHFR inhibitors. nih.gov
Advanced Computational and in Silico Studies of 6,7 Dimethoxy 4 Methylquinazoline Derivatives
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site at an atomic level. nih.gov
Ligand-Protein Binding Mode Analysis
Molecular docking studies have been employed to elucidate the binding modes of 6,7-dimethoxy-4-methylquinazoline derivatives with various protein targets. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's affinity and inhibitory activity. nih.govmdpi.com
For instance, in a study of 6,7-dimethoxy-4-anilinoquinolines as c-Met inhibitors, docking analysis of the most potent compound, 12n , into the ATP-binding site of the c-Met kinase revealed its potential binding mode. nih.gov Similarly, docking studies of 4-Chloro-6,7-dimethoxyquinazoline (B18312) (CDQ) against four different Acetylcholinesterase (AChE) proteins (4EY7, 1EVE, 4PQE, and 3I6M) were performed to assess its potential as an anti-Alzheimer's drug. The analysis indicated a significant interaction between CDQ and the 4EY7 protein, with a binding energy of -7.5 kcal/mol.
The binding interactions of putative drug targets, such as N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1) and 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2), with the EHMT2 protein were mediated by both hydrogen bonding and hydrophobic interactions. mdpi.com
Table 1: Molecular Docking Results of Selected this compound Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 4-Chloro-6,7-dimethoxyquinazoline (CDQ) | Acetylcholinesterase (4EY7) | -7.5 | Not Specified | |
| Compound 12n | c-Met Kinase | Not Specified | Not Specified | nih.gov |
| TP1 | EHMT2 | -10.7 | Leu1086, Asp1083, Asp1078, Arg1157 | mdpi.com |
| TP2 | EHMT2 | -10.3 | Leu1086, Asp1083, Asp1078, Arg1157 | mdpi.com |
Verification of Experimental Results through Docking
Molecular docking serves as a valuable tool to corroborate and explain experimental findings. By simulating the binding of a ligand to a protein, docking can provide a structural basis for the observed biological activity. nih.gov
In the context of 6,7-dimethoxy-4-anilinoquinolines, molecular docking verified the experimental results by revealing the possible binding mode of the most promising compound, 12n , within the ATP-binding site of c-Met kinase. nih.gov This computational insight helps to rationalize the high inhibitory potency observed in in vitro assays.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comjocpr.com This approach is widely used in drug discovery to predict the activity of new chemical entities and to guide the optimization of lead compounds. jocpr.com
QSAR models are built by correlating molecular descriptors (physicochemical properties or structural features) of compounds with their measured biological activities. jocpr.com A QSAR study was performed on 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents, which resulted in highly descriptive and predictive models. ijpbs.net
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations offer a more dynamic and detailed view of ligand-target interactions compared to the static picture provided by molecular docking. github.ionih.gov MD simulations can predict the stability of the ligand-protein complex over time and reveal important conformational changes that may occur upon binding. github.iorjpbcs.com
In the study of 4-Chloro-6,7-dimethoxyquinazoline (CDQ), MD simulations were used to assess the stability of the protein-ligand complex, confirming the interactions predicted by docking. Similarly, MD simulations of potential EHMT2 inhibitors, TP1 and TP2, showed that both compounds formed stable complexes with the protein over a 200 ns simulation time, with TP1 exhibiting better stability. mdpi.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key metrics analyzed in these simulations to evaluate the stability of the complex. mdpi.com
Prediction of Biological Activity (PASS Analysis)
Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. bmc-rm.orgway2drug.comway2drug.com The PASS online web resource can predict thousands of biological activities, including pharmacological effects, mechanisms of action, and potential toxicity, with an average accuracy of over 95%. researchgate.net
The prediction is based on the structure-activity relationships derived from a large training set of known compounds. bmc-rm.orgresearchgate.net The results are presented as a list of potential activities with a corresponding probability to be active (Pa) or inactive (Pi). A high Pa value (e.g., > 0.7) suggests a high probability of exhibiting that particular biological activity in experiments. researchgate.net This tool can be invaluable in the early stages of drug discovery for prioritizing compounds for further investigation. researchgate.net
Pharmacokinetic and Pharmacodynamic (PK/PD) Predictions
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a crucial aspect of drug development that helps in understanding the relationship between the drug's concentration in the body and its therapeutic effect over time. science.govnih.govnih.gov In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net
For a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, in silico ADMET profiling showed that the selected compounds possessed favorable ADME properties with low toxicity risk. researchgate.net These predictions are vital for selecting compounds with a higher likelihood of success in clinical trials. PK-PD modeling can also be used to optimize dosage regimens and to support the development of various drug delivery systems. nih.govnih.gov
P-glycoprotein Substrate/Inhibitor Prediction
P-glycoprotein (P-gp), an efflux pump encoded by the ABCB1 gene, plays a critical role in multidrug resistance (MDR) in cancer and influences the absorption and distribution of a wide array of drugs. bmdrc.org Predicting whether a compound will act as a substrate or an inhibitor of P-gp is therefore a vital component of preclinical drug development. Computational models, often based on machine learning algorithms and quantitative structure-activity relationships (QSAR), are employed to make these predictions for novel chemical entities. bmdrc.org
In silico analysis of this compound and its conceptual derivatives can be performed using various predictive platforms. These tools typically evaluate a range of physicochemical properties and structural motifs to classify compounds. For instance, a common approach involves analyzing properties such as molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
A hypothetical predictive analysis for a series of this compound derivatives is presented below. This data is generated for illustrative purposes to demonstrate the output of such predictive models.
Interactive Table: Predicted P-glycoprotein Interaction of this compound Derivatives
| Compound ID | Substitution at C4 | Predicted Status | Probability (Substrate) | Probability (Inhibitor) | Key Descriptors Influencing Prediction |
| DMQ-M-01 | -CH3 (Methyl) | Likely Substrate | 0.65 | 0.35 | Moderate Lipophilicity, Planar Structure |
| DMQ-M-02 | -CH2CH3 (Ethyl) | Substrate | 0.72 | 0.28 | Increased Lipophilicity |
| DMQ-M-03 | -Ph (Phenyl) | Likely Inhibitor | 0.30 | 0.70 | High Lipophilicity, Aromatic Interactions |
| DMQ-M-04 | -NH2 (Amino) | Non-substrate | 0.15 | 0.10 | Increased Polarity, H-bond Donor |
| DMQ-M-05 | -OH (Hydroxyl) | Non-substrate | 0.20 | 0.15 | Increased Polarity, H-bond Donor/Acceptor |
The predictions in the table are based on established trends where increased lipophilicity and molecular size can favor P-gp interaction, while increased polarity often leads to non-interaction. The introduction of bulky aromatic groups, as in DMQ-M-03, can sometimes shift the profile from a substrate to an inhibitor. It is important to note that these in silico predictions require experimental validation, for example, through in vitro transport assays using cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells. rjpponline.org
Cytochrome P450 (CYP) Inhibition Prediction
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast number of drugs and other xenobiotics. researchgate.netresearchgate.net Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs), which can lead to adverse effects or reduced therapeutic efficacy. researchgate.netnih.gov Therefore, early prediction of the potential of a new chemical entity to inhibit specific CYP isoforms is a critical step in drug safety assessment.
Various computational methods, including ligand-based and structure-based approaches, are utilized to predict CYP inhibition. researchgate.netresearchgate.net These models can predict whether a compound is likely to inhibit major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.net
An illustrative in silico prediction of the CYP inhibition potential for derivatives of this compound is provided in the following table. This data is hypothetical and serves to represent the typical output from predictive software.
Interactive Table: Predicted Cytochrome P450 Inhibition Profile of this compound Derivatives
| Compound ID | Substitution at C4 | CYP1A2 Inhibition | CYP2C9 Inhibition | CYP2C19 Inhibition | CYP2D6 Inhibition | CYP3A4 Inhibition |
| DMQ-M-01 | -CH3 (Methyl) | Low | Low | Low | Moderate | Low |
| DMQ-M-02 | -CH2CH3 (Ethyl) | Low | Low | Low | Moderate | Low |
| DMQ-M-03 | -Ph (Phenyl) | Moderate | High | Moderate | High | High |
| DMQ-M-04 | -NH2 (Amino) | Low | Low | Low | Low | Low |
| DMQ-M-05 | -OH (Hydroxyl) | Low | Low | Low | Low | Low |
The predictive data suggests that the core this compound structure may have a moderate potential to inhibit CYP2D6. The introduction of a phenyl group at the C4 position, as in DMQ-M-03, is predicted to significantly increase the inhibitory activity across multiple CYP isoforms. This is a common observation as the added lipophilicity and aromaticity can enhance binding to the active sites of these enzymes. Conversely, the addition of polar functional groups like amino and hydroxyl moieties is predicted to decrease the likelihood of CYP inhibition. These in silico findings provide a valuable guide for medicinal chemists to design compounds with a lower propensity for causing DDIs and would be followed by in vitro enzymatic assays to confirm the predictions. researchgate.net
Analytical Characterization Methodologies for 6,7 Dimethoxy 4 Methylquinazoline and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of organic molecules, offering non-destructive methods to probe the chemical environment of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 6,7-Dimethoxy-4-methylquinazoline and its analogs. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
In the ¹H NMR spectrum of a related compound, 4-chloro-6,7-dimethoxyquinoline, the aromatic protons resonate at specific chemical shifts (δ) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆): 8.57 ppm (doublet, J = 5.1 Hz, 1H), 7.40 ppm (doublet, J = 4.8 Hz, 1H), 7.37 ppm (singlet, 1H), and 7.32 ppm (singlet, 1H). The methoxy (B1213986) protons appear as sharp singlets at 4.04 ppm and 4.03 ppm. researchgate.net For derivatives of 6,7-dimethoxyquinazolin-4(3H)-one, the structures are routinely confirmed by ¹H NMR. chimicatechnoacta.ru Similarly, the structures of 4-arylamino substituted 6,7-dimethoxyquinazolines have been verified using ¹H-NMR. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework of the molecule. In the analysis of various organic compounds, including heterocyclic structures, ¹³C NMR is used to identify each unique carbon atom. uobasrah.edu.iq For instance, in the characterization of a Zirconium Bis(amidate) Complex, the ¹³C NMR spectrum in CDCl₃ showed distinct signals for the aromatic and aliphatic carbons, which were crucial for its structural confirmation. rsc.org
The following table provides a representative, though not exhaustive, overview of typical chemical shifts observed for the core structure of this compound and related compounds.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methyl (C4-CH₃) | ~2.3-2.7 | ~20-25 |
| Methoxy (C6-OCH₃) | ~3.9-4.1 | ~56 |
| Methoxy (C7-OCH₃) | ~3.9-4.1 | ~56 |
| Aromatic H (H5) | ~7.0-7.5 | ~100-110 |
| Aromatic H (H8) | ~7.0-7.5 | ~100-110 |
| Aromatic C (C4a) | - | ~150-155 |
| Aromatic C (C8a) | - | ~150-155 |
| Aromatic C (C6) | - | ~145-150 |
| Aromatic C (C7) | - | ~145-150 |
| Quinazoline (B50416) C (C2) | ~8.5-9.0 | ~160-165 |
| Quinazoline C (C4) | - | ~160-165 |
Mass Spectrometry (ESI-MS, LC-MS, HRMS, GC-MS, EI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques are employed for the analysis of this compound and its derivatives.
Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It is frequently used to confirm the molecular weight of synthesized compounds. For example, in the synthesis of 4-arylamino substituted 6,7-dimethoxyquinazolines, ESI-MS was used to confirm the structures of the synthesized compounds. researchgate.net Similarly, the molecular weight of a Zirconium Bis(amidate) Complex was determined using ESI-MS, showing a peak at m/z 454 (M + Na+). rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is valuable for analyzing complex mixtures and for purity assessment. upenn.edu
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a new compound. For instance, the HRMS (ESI) of 6,7-dimethoxyquinolin-4-ol (B79426) was calculated as C₁₁H₁₁NO₃ [M+H]⁺: 206.0817 and found to be 206.0815.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org
Electron Ionization (EI-MS) is a harder ionization technique that can cause fragmentation of the molecule. The resulting fragmentation pattern can provide valuable structural information. For example, the EI-MS of a Zirconium Bis(amidate) Complex showed the molecular ion peak at m/z 631 (M+) and fragment ions corresponding to the loss of specific groups. rsc.org
The following table summarizes the types of information obtained from different mass spectrometry techniques for the analysis of this compound and its derivatives.
Table 2: Mass Spectrometry Techniques and Their Applications
| Technique | Ionization Method | Information Obtained | Example Application |
|---|---|---|---|
| ESI-MS | Soft | Molecular Weight | Confirmation of synthesized 4-arylamino substituted 6,7-dimethoxyquinazolines. researchgate.net |
| LC-MS | Soft | Separation and Molecular Weight | Purity measurement of screened compounds for binding assays. upenn.edu |
| HRMS | Soft | Exact Mass and Elemental Composition | Determination of the elemental formula of 6,7-dimethoxyquinolin-4-ol. |
| GC-MS | Hard/Soft | Separation and Structural Information | Analysis of heterocyclic products. rsc.org |
| EI-MS | Hard | Fragmentation Pattern and Structural Information | Structural elucidation of a Zirconium Bis(amidate) Complex. rsc.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to different types of chemical bonds and functional groups.
For quinazoline derivatives, characteristic IR absorption bands can be observed for the C=N and C=C bonds within the heterocyclic ring system, as well as for the C-O bonds of the methoxy groups and any other functional groups present in the derivatives. The structures of 4-arylamino substituted 6,7-dimethoxyquinazolines have been confirmed by IR spectroscopy. researchgate.net Similarly, the synthesis of novel quinazoline derivatives containing a 1,2,4-triazole (B32235) Schiff-base unit was confirmed by IR, among other techniques.
The following table lists some of the characteristic IR absorption frequencies for functional groups found in this compound and its derivatives.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Alkyl C-H | Stretch | 2850 - 3000 |
| C=N (Quinazoline) | Stretch | 1600 - 1650 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-O (Methoxy) | Stretch | 1000 - 1300 (asymmetric and symmetric) |
| C-N | Stretch | 1180 - 1360 |
Chromatographic Techniques for Purity and Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used for the separation, identification, and quantification of components in a mixture. It is widely employed to assess the purity of synthesized this compound and its derivatives.
In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential interactions with the stationary and mobile phases. The purity of the compound can be determined by the area of its peak in the chromatogram. For instance, the purity of 4-chloro-6,7-dimethoxy-quinoline was determined to be 99% using a reversed-phase C-18 analytical HPLC column. researchgate.net Furthermore, a robust HPLC analytical method has been developed for the separation of enzymatic sulfation reaction mixtures of various phenolic compounds, which is applicable to the analysis of quinazoline derivatives. mdpi.com
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the sample. The experimentally determined percentages are then compared with the calculated theoretical values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the proposed structure.
For example, in the characterization of a Zirconium Bis(amidate) Complex, the elemental analysis was reported as: Anal. Calcd for C₃₄H₄₄N₄O₂Zr: C, 64.62; H, 7.02; N, 8.87. Found: C, 64.71; H, 7.18; N, 9.07. rsc.org Similarly, the synthesis of novel quinazoline derivatives containing a 1,2,4-triazole Schiff-base unit was confirmed by elemental analysis.
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are a crucial tool in pharmacology for determining the affinity of a ligand for a specific receptor. giffordbioscience.com These assays are particularly relevant for derivatives of this compound that are designed as potential therapeutic agents targeting specific receptors.
In a typical radioligand binding assay, a radiolabeled ligand (a molecule with a radioactive isotope) with known affinity for the receptor is incubated with a tissue or cell preparation containing the receptor. The test compound (e.g., a derivative of this compound) is then added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioligand is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. From the IC₅₀ value, the inhibition constant (Ki), which represents the affinity of the test compound for the receptor, can be calculated. nih.gov
For example, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been screened for their affinity to σ1 and σ2 receptors using radioligand binding assays. upenn.edu These studies are essential for understanding the structure-activity relationship and for guiding the design of more potent and selective ligands.
In vitro and Cell-Based Assay Methodologies
The evaluation of the biological activity of this compound and its derivatives relies on a variety of established in vitro and cell-based assays. These methodologies are crucial for determining the cytotoxic, antiproliferative, and specific enzyme-inhibitory potential of these compounds, as well as for elucidating their mechanisms of action at the cellular level.
Colorimetric MTT Assay for Antiproliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. nih.govnih.gov In the context of quinazoline derivatives, the MTT assay is a primary screening tool to evaluate their antiproliferative effects against various cancer cell lines. researchgate.netresearchgate.net
The principle of the assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into purple, insoluble formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells. abcam.comnih.gov The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, typically with dimethyl sulfoxide (DMSO), and the absorbance is measured at a specific wavelength (around 560 nm). nih.govresearchgate.net A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and, therefore, cytotoxic or antiproliferative activity of the tested compound. nih.gov
Numerous studies have employed the MTT assay to determine the half-maximal inhibitory concentration (IC50) values of quinazoline derivatives in various cancer cell lines, such as MCF-7 (human breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HeLa (cervical cancer). nih.govresearchgate.net For instance, the cytotoxic effects of novel quinazolinone Schiff base derivatives were evaluated against MCF-7 and HT-29 (human colon adenocarcinoma) cell lines using this method. researchgate.net Similarly, the antiproliferative activity of 6-bromo quinazoline-4(3H)-one derivatives was determined against MCF-7 and SW480 cancer cell lines, demonstrating the utility of the MTT assay in structure-activity relationship (SAR) studies. nih.gov
Table 1: Application of MTT Assay for Quinazoline Derivatives
| Cell Line | Quinazoline Derivative Type | Purpose of Assay | Reference |
|---|---|---|---|
| MCF-7, HT-29 | Quinazolinone Schiff bases | Evaluation of cytotoxic effects | researchgate.net |
| MCF-7, SW480 | 6-bromo quinazoline-4(3H)-one | Determination of antiproliferative activity | nih.gov |
| HeLa, MDA‐MB231 | General quinazoline derivatives | Evaluation of cytotoxicity | researchgate.net |
It is important to note that while the MTT assay is a robust and high-throughput method, its results can sometimes be influenced by factors other than cell viability, such as alterations in cellular redox state. nih.govnih.gov Therefore, it is often used in conjunction with other viability assays for more comprehensive analysis.
Trypan Blue and Lactose Dehydrogenase Release Assays
To complement the MTT assay and provide a more direct measure of cell death and membrane integrity, the Trypan Blue exclusion test and the Lactose Dehydrogenase (LDH) release assay are frequently employed.
The Trypan Blue exclusion assay is a simple and rapid method for differentiating viable from non-viable cells. nih.gov The principle is based on the fact that viable cells with intact cell membranes exclude the trypan blue dye, whereas non-viable cells with compromised membranes take it up and appear blue under a microscope. nih.govnih.gov The percentage of stained (non-viable) cells can be quantified using a hemocytometer or an automated cell counter. nih.govresearchgate.net This assay has been used to assess the cytotoxicity of various compounds, including pyranochromene derivatives, on cell lines like MCF-7. researchgate.net While widely used, the interpretation can be subjective and may not be suitable for high-throughput screening. nih.gov
The Lactose Dehydrogenase (LDH) release assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. nih.gov LDH is a stable cytoplasmic enzyme present in all cells; its release into the extracellular space is an indicator of cell membrane damage and cell death. nih.govresearchgate.net The assay involves a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate (B86563) to pyruvate, which then reacts with a tetrazolium salt (INT) to form a colored formazan product. nih.gov The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cytotoxicity. researchgate.netresearchgate.net This assay has been used to demonstrate the cytotoxic effects of quinazolinone-based compounds on MCF-7 cells. researchgate.net For example, a significant increase in LDH release was observed following treatment with a natural quinazoline derivative, confirming its cytotoxic potential. researchgate.net
Table 2: Cytotoxicity Assessment of Quinazoline Derivatives using Trypan Blue and LDH Assays
| Assay | Compound Type | Cell Line | Finding | Reference |
|---|---|---|---|---|
| Trypan Blue | Pyranochromene derivatives | MCF-7 | Quantified percentage of non-viable cells after treatment. | researchgate.net |
| LDH Release | Natural quinazoline derivative | MCF-7 | Significant increase in LDH release, indicating cytotoxicity. | researchgate.net |
Enzyme Inhibition Assays (e.g., c-Met kinase, acetylcholinesterase)
A key aspect of characterizing the biological activity of this compound and its analogs is to determine their ability to inhibit specific enzymes that are implicated in disease pathways.
c-Met Kinase Inhibition Assay: The c-Met receptor tyrosine kinase is a well-established target in cancer therapy, and its aberrant activation is linked to tumor growth and metastasis. semanticscholar.orgmdpi.com Several quinazoline-based compounds have been developed as c-Met inhibitors. semanticscholar.orgnih.gov The inhibitory activity of these compounds against c-Met kinase is often evaluated using in vitro kinase assays. semanticscholar.orgnih.gov A common method is the Caliper motility shift assay, a microfluidic-based method that measures the conversion of a peptide substrate to its phosphorylated product by the kinase. semanticscholar.orgnih.gov The c-Met Kinase Assay Kit, which measures kinase activity through the detection of ATP consumption using a luminescent signal (Kinase-Glo® MAX), is also commercially available. bpsbioscience.com For example, a series of 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole (B57391) moiety were identified as potent c-Met inhibitors using such assays, with some compounds exhibiting IC50 values in the nanomolar range. semanticscholar.orgnih.govnih.gov
Acetylcholinesterase (AChE) Inhibition Assay: Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. dergipark.org.trnih.gov Quinazoline derivatives have been investigated for their potential as AChE inhibitors. dergipark.org.trnih.gov The most common method for measuring AChE activity is the spectrophotometric method developed by Ellman. dergipark.org.tr This assay uses acetylthiocholine (B1193921) as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the AChE activity. Several 4(3H)-quinazolinone derivatives have been synthesized and evaluated for their ability to inhibit AChE using this method. dergipark.org.tr
Table 3: Enzyme Inhibition by Quinazoline Derivatives
| Enzyme Target | Assay Method | Derivative Type | Key Finding | Reference |
|---|---|---|---|---|
| c-Met Kinase | Caliper motility shift assay | 6,7-dimethoxy-4-anilinoquinolines | Potent inhibition with IC50 value of 0.030 ± 0.008 µM for compound 12n. | semanticscholar.orgnih.gov |
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. bio-rad-antibodies.comyoutube.com It is extensively used to study the effects of quinazoline derivatives on the cell cycle and apoptosis. researchgate.netnih.gov
Cell Cycle Analysis: The progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M) is a tightly regulated process, and its deregulation is a hallmark of cancer. miltenyibiotec.com Quinazoline derivatives can exert their antiproliferative effects by arresting the cell cycle at specific checkpoints. nih.gov To analyze the cell cycle, cells are typically fixed, permeabilized, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). youtube.comyoutube.com The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of the percentage of cells in each phase of the cell cycle. youtube.com For example, treatment of MCF-7 cells with certain quinazoline sulfonamides led to an increased percentage of cells in the G1 phase, indicating a G1 cell cycle arrest. nih.gov
Apoptosis Analysis: Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction is a desired outcome for many anticancer drugs. bio-rad-antibodies.com Flow cytometry offers several methods to detect and quantify apoptosis. youtube.com One of the most common is the Annexin V/PI double staining assay. researchgate.net In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells. researchgate.net Propidium iodide is used as a counterstain to identify late apoptotic or necrotic cells with compromised membrane integrity. researchgate.net Flow cytometric analysis of cells treated with quinazoline derivatives has revealed their ability to induce apoptosis, as evidenced by an increase in the Annexin V-positive cell population. researchgate.netnih.govresearchgate.net
Table 4: Flow Cytometry Analysis of Quinazoline Derivative-Treated Cells
| Analysis Type | Staining Method | Cell Line | Effect of Quinazoline Derivative | Reference |
|---|---|---|---|---|
| Cell Cycle | Propidium Iodide (PI) | MCF-7 | Arrested cell cycle growth at G1 phase. | nih.gov |
| Apoptosis | Annexin V-FITC/PI | HCT116 | Remarkable increase in the total number of apoptotic cells. | researchgate.net |
Western Blotting for Protein Expression
Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. nih.gov In the context of this compound research, Western blotting is instrumental in elucidating the molecular mechanisms underlying the observed cellular effects, such as apoptosis and cell cycle arrest. acs.org
The process involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane (e.g., nitrocellulose or PVDF), and then probing the membrane with antibodies specific to the target protein. nih.gov The bound antibodies are then detected, often using a secondary antibody conjugated to an enzyme that produces a chemiluminescent or colorimetric signal.
Studies on quinazoline derivatives have used Western blotting to investigate changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation. For instance, treatment of cancer cells with quinazoline derivatives has been shown to modulate the expression of proteins such as BAX (pro-apoptotic), BCL-2 (anti-apoptotic), caspases, and p53. researchgate.net For example, a natural quinazoline derivative was found to increase the expression of BAX and caspases while decreasing BCL-2 expression in MCF-7 cells, confirming the induction of apoptosis. researchgate.net Similarly, the expression levels of receptor tyrosine kinases like ROR1 have been analyzed by Western blot to identify potential drug targets and to confirm the selectivity of novel quinazoline inhibitors. acs.org
Fluorescent Substrate Accumulation Assays
ATP-binding cassette (ABC) transporters are a family of membrane proteins that play a crucial role in drug efflux, contributing to multidrug resistance (MDR) in cancer cells. nih.gov Some quinazoline derivatives have been investigated as inhibitors of these transporters to overcome MDR. nih.gov Fluorescent substrate accumulation assays are commonly used to assess the inhibitory activity of compounds against ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2). nih.govnih.gov
These assays utilize fluorescent substrates of the specific ABC transporter being studied. In the absence of an inhibitor, these substrates are actively pumped out of the cells, resulting in low intracellular fluorescence. nih.gov However, if a compound inhibits the transporter, the fluorescent substrate accumulates inside the cells, leading to an increase in fluorescence that can be measured using a microplate reader or flow cytometer. nih.gov
Commonly used fluorescent substrates include calcein (B42510) AM for ABCB1 and ABCC1, and pheophorbide A or Hoechst 33342 for ABCG2. nih.gov For example, the ability of quinazoline derivatives to inhibit BCRP has been evaluated by measuring the accumulation of pheophorbide A in BCRP-overexpressing cell lines. nih.gov These assays are valuable for identifying quinazoline-based compounds that can act as chemosensitizers by reversing ABC transporter-mediated drug resistance.
Protein Denaturation Method for Anti-inflammatory Activity
The protein denaturation method is a widely used in vitro assay to screen for anti-inflammatory activity. Inflammation can lead to the denaturation of tissue proteins, a process implicated in the pathology of conditions like arthritis. nih.govnih.gov Compounds that can inhibit this denaturation are considered potential anti-inflammatory agents. nih.gov The assay typically involves subjecting a protein, such as egg albumin or bovine serum albumin (BSA), to heat or chemical stress to induce denaturation, and then measuring the ability of a test compound to prevent this process, often spectrophotometrically. researchgate.netnih.gov
While studies specifically on this compound are not prevalent in the reviewed literature, various quinazoline and quinazolinone derivatives have been evaluated using this method. For instance, a series of 2,3-disubstituted quinazolin-4(1H)-one derivatives were assessed for their ability to inhibit egg albumin denaturation. researchgate.net Similarly, novel quinazolin-4-(3H)-one analogues were investigated for their anti-inflammatory potential through an in-vitro protein denaturation method, with several compounds showing significant activity. researchgate.net Another study confirmed the anti-inflammatory properties of newly synthesized quinazolinone analogs by their capacity to inhibit protein denaturation. nih.gov
These studies collectively demonstrate the utility of the protein denaturation assay in identifying quinazoline derivatives with potential anti-inflammatory effects. The percentage of inhibition is a key parameter, often compared against a standard drug like diclofenac (B195802) sodium. nih.govresearchgate.netyoutube.com
Table 1: Anti-inflammatory Activity of Quinazoline Derivatives by Protein Denaturation Method
| Compound Type | Assay Details | Key Findings | Reference |
| 2,3-disubstituted quinazolin-4(1H)-one derivatives | Egg albumin denaturation assay | Compounds G1 and G3 showed significant inhibition of protein denaturation. | researchgate.net |
| Novel quinazolin-4-(3H)-one analogues | In-vitro protein denaturation method | Compounds QB1, QB2, QB4, QB8, QB9, QF1, QF3, QF4, QF8, and QF10 showed significant anti-inflammatory potential. | researchgate.net |
| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives | In-vitro COX-1/COX-2 inhibition | Compounds 4 and 6 showed potent COX-2 inhibitory activity. | nih.gov |
| Newer quinazolinone analogs | Phenylbutazone as reference | Compounds with a p-chlorophenyl group showed better anti-inflammatory activity than those with a phenyl group. | nih.gov |
Congo Red Assay for Amyloid Aggregation
The Congo Red assay is a conventional method used for the histological identification and characterization of amyloid fibrils. nih.gov This dye binds to the cross-β-sheet structure characteristic of amyloid aggregates, leading to a distinctive red shift in its absorption spectrum, which can be quantified spectrophotometrically. nih.gov It is a valuable tool for screening compounds that can inhibit the aggregation of amyloidogenic proteins, such as amyloid-beta (Aβ), which is a hallmark of Alzheimer's disease. nih.govnih.gov
Research into the effects of quinazoline derivatives on amyloid aggregation has utilized this assay. A study focusing on a library of 2,4-disubstituted quinazoline derivatives evaluated their potential as multi-targeting agents for Alzheimer's disease. The biological assays demonstrated that several of these derivatives could effectively prevent Aβ aggregation. nih.gov Specifically, compound 15b (4-(benzylamino)quinazolin-2-ol) was identified as the most potent inhibitor of Aβ40 aggregation, proving to be more effective than the reference compounds curcumin (B1669340) and resveratrol. nih.gov Another compound, 9 (N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine), also showed good inhibition of Aβ aggregation alongside dual cholinesterase inhibition. nih.gov These findings highlight the utility of the Congo Red assay in identifying quinazoline-based scaffolds as promising candidates for the development of therapeutics targeting protein misfolding diseases.
Table 2: Inhibition of Amyloid-β Aggregation by Quinazoline Derivatives using Congo Red Assay
| Compound | Target | IC₅₀ (Aβ40 aggregation) | Key Findings | Reference |
| 15b (4-(benzylamino)quinazolin-2-ol) | Amyloid-β | 270 nM | ~4-fold more potent than curcumin and ~1.4-fold more potent than resveratrol. | nih.gov |
| 9 (N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) | Amyloid-β | 2.3 μM | Exhibited dual inhibition of cholinesterases and Aβ aggregation. | nih.gov |
Ex Vivo and In Vivo Models
Tumor Xenograft and Transgenic Mouse Models
Tumor xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. jneonatalsurg.com They allow for the in vivo assessment of a compound's antitumor activity against human cancers. jneonatalsurg.com Several studies have utilized such models to evaluate quinazoline derivatives.
For instance, a derivative of 6,7-dimethoxyquinazoline (B1622564), 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) , when conjugated to epidermal growth factor (EGF), demonstrated significant therapeutic effects in a glioblastoma xenograft model using severe combined immunodeficient (SCID) mice. The administration of the EGF-P154 conjugate led to delayed tumor progression and improved tumor-free survival. Current time information in Makoua, CG. In another study, novel covalent quinazoline inhibitors, 6d and 6h , were tested in NCI-H1975 lung cancer xenografts and showed potent antitumor efficacy. nih.gov Furthermore, a quinazolin-2-amine derivative, compound 59 , exhibited excellent anti-triple-negative breast cancer (TNBC) activity in vivo, significantly inhibiting both tumor growth and metastasis. acs.org
Transgenic mouse models, which involve the genetic modification of mice to mimic human diseases, offer a more physiologically relevant system to study cancer development and progression in an immune-proficient environment. acs.org These models are crucial for studying carcinogenesis, tumor pathogenesis, and resistance to therapy. researchgate.net While specific studies using transgenic models for this compound were not identified, the technology, particularly with the advent of CRISPR/Cas9, allows for the rapid creation of models with specific genetic alterations found in human tumors, making them invaluable for evaluating investigational cancer therapies. acs.orgresearchgate.net
Table 3: Efficacy of Quinazoline Derivatives in Tumor Xenograft Models
| Derivative | Cancer Type | Animal Model | Key Findings | Reference |
| EGF-P154 (conjugate of WHI-P154) | Glioblastoma | SCID mice | Delayed tumor progression, improved tumor-free survival. | Current time information in Makoua, CG. |
| 6d and 6h | Lung Cancer (NCI-H1975) | Mice xenografts | Potent in vivo antitumor efficacy. | nih.gov |
| Compound 59 | Triple-Negative Breast Cancer | Mice | Significant inhibition of tumor growth (TGI = 92.1% at 20 mg/kg) and metastasis. | acs.org |
Smooth Muscle Tissue Preparations for Contractile Activity
Ex vivo studies using isolated smooth muscle tissue preparations are fundamental for characterizing the effects of compounds on muscle contractility. These experiments, often conducted in an organ bath, allow for the precise measurement of muscle relaxation or contraction in response to a test substance, independent of systemic influences. nih.gov
A derivative of the core compound, Quazodine (6,7-dimethoxy-4-ethyl-quinazoline) , was found to relax a variety of vascular and extravascular smooth muscle preparations. nih.gov It non-competitively antagonized several contractile agents, and its activity was suggested to be due to the inhibition of phosphodiesterase, similar to theophylline (B1681296) but with significantly greater potency. nih.gov
In a different study, a related dihydroisoquinoline derivative, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) , was shown to induce contractions of smooth muscle preparations in a concentration-dependent manner. nih.gov This effect was observed on isolated circular smooth muscle preparations from the guinea pig stomach. nih.gov These findings indicate that the 6,7-dimethoxy-quinazoline scaffold and its analogs can exert significant, though varied, effects on smooth muscle tone, suggesting potential applications in conditions characterized by abnormal smooth muscle function.
Immunohistochemistry for Receptor Activity
Immunohistochemistry (IHC) is a powerful technique used to visualize the presence and location of specific proteins (e.g., receptors) within tissue sections. This method is crucial for understanding how a compound might exert its effects on a cellular and tissue level.
In the context of quinazoline derivatives, IHC has been employed to elucidate their mechanisms of action. For example, in a study of a 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) , IHC tests revealed a significant reduction in the activity of 5-HT2A and 5-HT2B receptors in smooth muscle cells and neurons of the myenteric plexus. nih.gov Another study investigating a quinazoline derivative (compound 11d) as an angiogenesis inhibitor used IHC to show that the compound downregulated the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. nih.gov Furthermore, in the characterization of triple-negative breast cancer (TNBC) for the evaluation of ROR1 pseudokinase inhibitors, IHC is the standard method to confirm the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. acs.org These examples demonstrate the critical role of IHC in confirming the molecular targets and downstream effects of quinazoline-based compounds in situ.
Formalin Model for Inflammatory Pain
The formalin test is a widely accepted in vivo model for assessing inflammatory pain in rodents. Subcutaneous injection of a dilute formalin solution into the paw induces a biphasic pain response. The initial, acute phase (Phase I) is characterized by direct nociceptor activation, while the later, tonic phase (Phase II) is driven by inflammatory processes and central sensitization. researchgate.net This model is particularly useful for differentiating between analgesic compounds that act on acute pain and those that have anti-inflammatory properties. researchgate.net
Numerous studies have employed the formalin model to evaluate the analgesic and anti-inflammatory potential of various quinazoline derivatives. For instance, a study on novel quinazoline benzamide (B126) derivatives found that two compounds exhibited potent analgesic activity in the acetic acid-induced writhing test, a model of visceral inflammatory pain that correlates with the inflammatory phase of the formalin test. mdpi.com Another investigation of 2,3-disubstituted 4(3H)-quinazolinones demonstrated that several compounds possessed potent anti-inflammatory and analgesic properties, with some showing efficacy in both phases of pain. nih.gov A separate study found that certain carboxyl-containing quinazolines could inhibit formalin-induced paw edema in rats, indicating anti-inflammatory effects. researchgate.net These findings underscore the utility of the formalin model in identifying and characterizing the analgesic and anti-inflammatory profiles of novel quinazoline-based compounds.
Table 4: Analgesic and Anti-inflammatory Activity of Quinazoline Derivatives in the Formalin Model
| Compound Type | Animal Model | Key Findings | Reference |
| Carboxyl-containing quinazolines | Rats | Inhibition of formalin-induced paw edema. | researchgate.net |
| 2,3-disubstituted 4(3H)-quinazolinones | Not Specified | Potent anti-inflammatory and analgesic properties with activity in both pain phases. | nih.gov |
| Novel quinazoline benzamide derivatives | Mice | Potent analgesic activity in acetic acid-induced writhing test. | mdpi.com |
| α-Aminoamides with benzoheterocyclic moiety | Mice | Compounds containing a benzofuran (B130515) group showed potent analgesic activity in phase 2 of the formalin test. | researchgate.net |
Spontaneously Hypertensive Rat Models
No research data is available for the direct evaluation of this compound in spontaneously hypertensive rat models.
Future Research Directions in 6,7 Dimethoxy 4 Methylquinazoline Chemistry and Biology
Development of Novel Derivations with Enhanced Potency and Selectivity
A primary avenue of future research lies in the rational design and synthesis of new analogues of 6,7-dimethoxy-4-methylquinazoline to improve their potency against specific biological targets and their selectivity over other related proteins, thereby potentially reducing off-target effects. Research has shown that modifications at various positions on the quinazoline (B50416) ring system can lead to significant gains in activity.
For instance, a series of 6,7-dimethoxy-4-anilinoquinolines, which are structurally related to the quinazoline core, were synthesized and evaluated as inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. By introducing different functional groups to a phenyl ring attached to a benzimidazole (B57391) moiety, researchers were able to optimize the inhibitory potency. One derivative, compound 12n , emerged as a highly potent inhibitor of c-Met with an IC₅₀ value of 0.030 ± 0.008 µM. aacr.org This compound also demonstrated significant anticancer activity against lung (A549), breast (MCF-7), and gastric (MKN-45) cancer cell lines. aacr.orgaacrjournals.org
Similarly, another study focused on designing 6,7-dimethoxy-2-methyl-4-substituted quinazolines as inhibitors of the Epidermal Growth Factor Receptor (EGFR). Several of these compounds displayed potent EGFR inhibition at subnanomolar concentrations. nih.gov Notably, compounds 6c and 13a showed superior cytotoxicity against A549 lung cancer and HCT116 colon cancer cell lines compared to the approved drug afatinib (B358). nih.gov
Future work will likely involve creating extensive libraries of these derivatives, exploring a wider range of substituents and ring modifications. The goal is to fine-tune the structure-activity relationships (SARs) to maximize on-target potency while minimizing effects on other kinases or cellular components. aacr.orgnih.gov
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 12n | c-Met | 0.030 ± 0.008 | aacr.org |
| Afatinib | EGFR | 0.000102 | nih.gov |
| Compound 4a | EGFR | 0.000143 | nih.gov |
| Compound 6c | EGFR | 0.000211 | nih.gov |
| Compound 8b | EGFR | 0.000313 | nih.gov |
| Compound 13a | EGFR | 0.000174 | nih.gov |
| Compound 15b | EGFR | 0.000256 | nih.gov |
| Compound | A549 (Lung) | MCF-7 (Breast) | MKN-45 (Gastric) | HCT116 (Colon) | Reference |
|---|---|---|---|---|---|
| Compound 12n | 7.3 ± 1.0 | 6.1 ± 0.6 | 13.4 ± 0.5 | N/A | aacr.org |
| Cabozantinib | N/A | N/A | N/A | N/A | aacr.org |
| Afatinib | 0.025 | N/A | N/A | 0.030 | nih.gov |
| Compound 6c | 0.020 | N/A | N/A | 0.020 | nih.gov |
| Compound 13a | 0.006 | N/A | N/A | 0.038 | nih.gov |
Investigation of New Therapeutic Targets and Mechanisms of Action
While EGFR and c-Met are well-established targets for quinazoline-based inhibitors, the versatility of the this compound scaffold suggests it may interact with other therapeutically relevant targets. aacr.orgnih.gov The deregulation of the c-Met/HGF signaling pathway, for example, activates downstream cascades including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and migration. aacr.org Future research will delve deeper into how novel derivatives modulate these and other signaling networks.
Beyond kinase inhibition, related quinazoline structures have been reported to exert their cytotoxic effects through other mechanisms, such as the inhibition of tubulin polymerization. amegroups.org This alternative mechanism, which disrupts the cellular cytoskeleton and induces cell cycle arrest, presents an exciting avenue for developing derivatives with novel or dual modes of action.
Furthermore, research on structurally similar dihydroisoquinolines has indicated an ability to modulate muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, affecting smooth muscle contractility. acs.org Exploring whether this compound derivatives can be designed to selectively interact with these G-protein coupled receptors could open up entirely new therapeutic applications beyond oncology, such as in gastroenterology or neurology.
Advanced Preclinical and Clinical Evaluations
The majority of current research on novel this compound derivatives is in the in vitro stage, relying on enzymatic assays and cancer cell line models. aacr.orgnih.gov A critical future direction is the progression of the most promising compounds into advanced preclinical testing. This involves evaluation in in vivo animal models, such as patient-derived xenografts (PDXs), to assess efficacy, pharmacokinetics, and biodistribution in a more complex biological system. nih.gov
Successful preclinical studies are the gateway to human clinical trials. Future work will require rigorous planning for Phase I trials to establish the safety profile and recommended dose in humans, followed by Phase II and III trials to definitively evaluate therapeutic efficacy against specific cancer types. These trials will be essential to translate the potent in vitro activity observed for compounds like 12n and 13a into tangible clinical benefits for patients. aacr.orgnih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Design
Modern drug discovery is increasingly powered by artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These computational tools can dramatically accelerate the design-synthesis-test cycle. Future research on this compound will undoubtedly integrate these technologies.
In silico techniques like molecular docking are already being used to predict how these molecules bind to the ATP-binding site of kinases like c-Met, helping to rationalize observed structure-activity relationships. aacr.orgaacrjournals.org AI and ML models can take this a step further. By training algorithms on existing data sets of quinazoline derivatives and their biological activities, it becomes possible to predict the potency of virtual, not-yet-synthesized compounds. This allows chemists to prioritize the synthesis of candidates with the highest probability of success. For instance, geometric deep-learning models can screen vast libraries of potential molecules and predict their binding affinity for a target protein thousands of times faster than older computational methods. nih.gov This approach can be used to optimize derivatives for enhanced potency against EGFR or c-Met and to screen for potential activity against new targets. nih.govnih.gov
Exploration of Synergistic Therapeutic Combinations
Cancer is a complex disease often driven by multiple redundant signaling pathways, which can lead to the development of drug resistance. aacrjournals.org A key strategy to overcome this is combination therapy. Future research must explore synergistic combinations of this compound derivatives with other anticancer agents.
Given that these compounds often target EGFR and c-Met, combining them with drugs that hit other critical pathways is a logical next step. aacr.orgnih.gov For example:
Dual Pathway Blockade: Since c-Met activation is a known resistance mechanism to EGFR inhibitors, a combination that includes potent inhibitors for both, such as a this compound derivative and another targeted agent, could prevent or overcome resistance. aacr.orgaacrjournals.org The FDA has already approved a combination of lazertinib (B608487) (an EGFR inhibitor) and amivantamab-vmjw (which targets both EGFR and MET) for non-small cell lung cancer (NSCLC). aacr.org
Combination with Chemotherapy: Standard-of-care chemotherapies could be combined with a targeted quinazoline derivative. Studies have shown that combining EGFR inhibitors with chemotherapy agents like carboplatin (B1684641) and pemetrexed (B1662193) can improve progression-free survival in patients with EGFR-mutated NSCLC. amegroups.org
Targeting Parallel Pathways: Combining a c-Met inhibitor with an anti-angiogenic agent like a VEGF inhibitor has shown synergistic antitumor effects in preclinical models of colorectal cancer. nih.gov Similarly, combining c-Met inhibitors with PARP inhibitors has been proposed as a strategy for breast cancer.
These combination strategies hold the potential to increase therapeutic efficacy, reduce the likelihood of acquired resistance, and ultimately improve patient outcomes. youtube.com
Q & A
Q. What are the key considerations for optimizing the synthesis of 6,7-Dimethoxy-4-methylquinazoline to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions and stepwise purification. Key factors include:
- Reagent selection : Use of chlorinating agents (e.g., POCl₃) for introducing chloro groups and methoxy-substituted precursors for regioselective functionalization .
- Temperature and solvent : Reactions are typically conducted under reflux (e.g., in tetrahydrofuran or DMSO) with monitored temperature (60–100°C) to avoid side reactions .
- Purification : Column chromatography or recrystallization (e.g., methanol/water) is critical for isolating high-purity products. For example, recrystallization improved purity from 80% to >95% in a 4-amino derivative synthesis .
Q. Example Workflow :
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄, 0°C | 85 | |
| 2 | Cyclization | POCl₃, 100°C, 12h | 72 | |
| 3 | Chlorination | SOCl₂, DMF, reflux | 68 |
Q. Which spectroscopic methods are most effective for characterizing this compound, and what structural features do they elucidate?
Methodological Answer:
- ¹H/¹³C NMR : Resolves methoxy (-OCH₃) and methyl (-CH₃) substituents. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm, while aromatic protons in the quinazoline ring show splitting patterns between δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 249.1) and fragmentation patterns indicative of chloro and methoxy groups .
- X-ray Crystallography : Provides definitive proof of regiochemistry, as seen in analogs like 4-Chloro-6,7-dimethoxyquinazoline, where methoxy groups occupy the 6,7-positions .
Q. How do methoxy groups at the 6 and 7 positions influence the reactivity of 4-methylquinazoline derivatives?
Methodological Answer: The electron-donating methoxy groups:
- Enhance electrophilic substitution : Activate the quinazoline core for reactions at the 2- and 4-positions (e.g., amination or alkylation) .
- Modulate solubility : Increase hydrophilicity, improving bioavailability in biological assays .
- Steric effects : The 6,7-dimethoxy configuration restricts rotation around the C-N bond in analogs, as confirmed by NOESY NMR .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields for this compound synthesis across methodologies?
Methodological Answer: Yield variations arise from differences in:
- Catalyst choice : Use of Lewis acids (e.g., AlCl₃) vs. bases (e.g., NaH) alters reaction pathways .
- Reaction time : Prolonged cyclization (18–44 hours) improves yield but risks decomposition .
- Workup protocols : Inadequate quenching or filtration reduces recovery (e.g., 29.2% vs. 65% yields in similar routes) .
Q. Case Study :
| Method | Steps | Total Yield (%) | Key Limitation | Reference |
|---|---|---|---|---|
| A | 5 | 29.2 | Nitration side products | |
| B | 3 | 42.0 | High-purity intermediates |
Q. What strategies enhance the biological activity of this compound through structural modifications?
Methodological Answer:
- Amino group introduction : Substitution at the 4-position (e.g., 4-amino derivatives) improves interactions with kinase ATP-binding pockets .
- Heterocyclic fusion : Spiro-quinazoline analogs exhibit enhanced anti-inflammatory activity (IC₅₀ = 1.2 µM vs. 5.6 µM for parent compound) .
- Halogenation : Adding chloro groups at the 2-position increases cytotoxicity (e.g., IC₅₀ reduction from 12 µM to 3 µM in cancer cell lines) .
Q. Structural Analogs :
| Compound | Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| 4-Chloro-6,7-dimethoxy | 2-Cl substitution | 3 µM (HeLa) | |
| 6,7-Diethoxy-4-methyl | Ethoxy groups | 8 µM (HT-29) |
Q. What experimental approaches elucidate the mechanism of action of this compound in biological systems?
Methodological Answer:
- Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR) using ATP-competitive binding assays .
- Molecular docking : Predict binding poses with homology models of target proteins (e.g., HDACs) .
- Metabolic profiling : LC-MS/MS tracks metabolite formation in hepatocyte models to identify bioactive intermediates .
Key Finding :
The compound’s anti-inflammatory activity correlates with NF-κB pathway inhibition, demonstrated via luciferase reporter assays (70% suppression at 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
